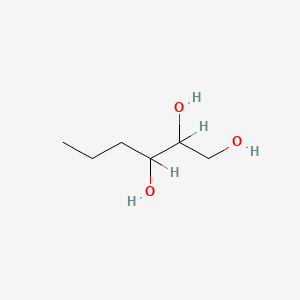
1,2,3-Hexanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Hexanetriol is an organic compound with the molecular formula C6H14O3. It is a trihydroxy alcohol, meaning it contains three hydroxyl groups (-OH) attached to a six-carbon chain. This compound is known for its hygroscopic nature and is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Hexanetriol can be synthesized through several methods. One common method involves the reduction of 1,2,3-hexanetrione using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of hexane-1,2,3-trione. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, resulting in the reduction of the trione to the triol .
Analyse Des Réactions Chimiques
Acid-Catalyzed Deoxygenation to Alkenes
1,2,3-Hexanetriol undergoes formic acid-mediated deoxygenation to produce hex-1-en-3-ol via elimination (Figure 1). This reaction proceeds through protonation of hydroxyl groups, followed by β-elimination of water and formic acid. Key parameters include:
-
Reagents : Formic acid (excess)
-
Conditions : Ambient temperature, distillation for product isolation
-
Yield : 56% (isolated)
-
Product Characterization :
Reaction Mechanism:
-
Protonation of adjacent hydroxyl groups by formic acid.
-
Elimination of water and formic acid, forming a conjugated alkene.
-
Distillation to isolate the less polar alkene product.
Comparative Reaction Behavior
While limited direct data exist for this compound, its reactivity can be contextualized against structurally similar triols (e.g., 1,2,6-hexanetriol). Notable differences arise from hydroxyl group proximity and steric effects:
Stereochemical Considerations
The stereochemistry of elimination products depends on hydroxyl group spatial arrangement. For example, (2S,3S)-1,2,3-hexanetriol (CID 6950291) retains configuration during deoxygenation, as evidenced by retained optical activity in products . This contrasts with racemic mixtures observed in non-stereospecific syntheses.
Unresolved Research Questions
-
Esterification Pathways : Scope for forming mono-, di-, or tri-esters remains unexplored.
-
Oxidation Selectivity : Controlled oxidation to ketones vs. carboxylic acids requires investigation.
-
Catalytic Hydrogenation : Potential to synthesize chiral hexanediols via selective hydroxyl group reduction.
Applications De Recherche Scientifique
1,2,3-Hexanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and as a plasticizer in various materials
Mécanisme D'action
The mechanism of action of 1,2,3-hexanetriol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, stabilizing the structure of proteins and enzymes. In drug delivery systems, this compound can enhance the solubility and bioavailability of active pharmaceutical ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6-Hexanetriol: Similar in structure but with hydroxyl groups at different positions.
Glycerol: A trihydroxy alcohol with a shorter carbon chain.
1,2,3-Heptanetriol: A similar compound with an additional carbon in the chain.
Uniqueness
1,2,3-Hexanetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. Compared to glycerol, it has a longer carbon chain, providing different solubility and reactivity characteristics. Its structure allows for specific interactions in biological and chemical systems, making it valuable in various applications .
Propriétés
Numéro CAS |
90325-47-6 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
SMILES |
CCCC(C(CO)O)O |
SMILES isomérique |
CCC[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CCCC(C(CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















